molecular formula C20H28N6O B2783211 4-(azepan-1-yl)-6-morpholino-N-(p-tolyl)-1,3,5-triazin-2-amine CAS No. 946313-78-6

4-(azepan-1-yl)-6-morpholino-N-(p-tolyl)-1,3,5-triazin-2-amine

Cat. No. B2783211
CAS RN: 946313-78-6
M. Wt: 368.485
InChI Key: BSSXPDZUVFMZFO-UHFFFAOYSA-N
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Description

The compound “4-(azepan-1-yl)-6-morpholino-N-(p-tolyl)-1,3,5-triazin-2-amine” is a complex organic molecule that contains several functional groups. It has an azepane ring, a morpholine ring, a p-tolyl group, and a 1,3,5-triazine ring. Each of these components could contribute to the compound’s properties and potential applications .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the desired route of synthesis and the available starting materials .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The azepane and morpholine rings are both seven-membered, with the morpholine ring containing an oxygen atom. The p-tolyl group is a phenyl ring with a methyl group at the para position. The 1,3,5-triazine ring contains three nitrogen atoms .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the nitrogen atoms in the triazine ring could potentially participate in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it were to be used as a drug, it might interact with biological targets such as proteins or enzymes .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and biological activity. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research could explore the potential applications of this compound. Given its complex structure, it might have interesting biological activity that could be useful in fields like medicinal chemistry .

properties

IUPAC Name

4-(azepan-1-yl)-N-(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O/c1-16-6-8-17(9-7-16)21-18-22-19(25-10-4-2-3-5-11-25)24-20(23-18)26-12-14-27-15-13-26/h6-9H,2-5,10-15H2,1H3,(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSXPDZUVFMZFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(azepan-1-yl)-6-morpholino-N-(p-tolyl)-1,3,5-triazin-2-amine

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